REACTION_CXSMILES
|
[ClH:1].[NH2:2][C:3]1[CH:9]=[CH:8][C:6]([OH:7])=[CH:5][C:4]=1[OH:10].[CH2:11](O)[CH3:12]>>[Cl:1][CH2:11][C:12]1[O:10][C:4]2[CH:5]=[C:6]([OH:7])[CH:8]=[CH:9][C:3]=2[N:2]=1 |f:0.1|
|
Name
|
ethyl chloromethylimidate hydrochloride
|
Quantity
|
1.78 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.22 g
|
Type
|
reactant
|
Smiles
|
Cl.NC1=C(C=C(O)C=C1)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
provided with a Dimroth condenser
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed
|
Type
|
TEMPERATURE
|
Details
|
with heat in argon atmosphere for a whole day
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
FILTRATION
|
Details
|
the crystal was filtered
|
Type
|
WASH
|
Details
|
washed with hexane
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
ClCC=1OC2=C(N1)C=CC(=C2)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.33 mmol | |
AMOUNT: MASS | 0.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |